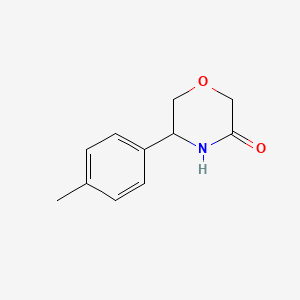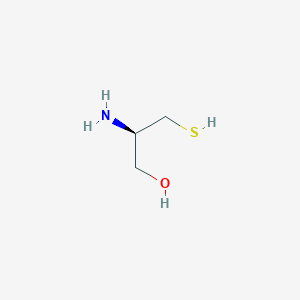![molecular formula C11H13BN2O3 B11756483 [4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B11756483.png)
[4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is a chemical compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for [4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
[4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid can undergo various chemical reactions, including:
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these typically require specific conditions and reagents.
Substitution Reactions: The boronic acid group can undergo Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions.
Biology and Medicine
The oxadiazole ring is known for its bioisosteric properties, making this compound a potential candidate for drug development. It has been explored for its antibacterial, antifungal, and antiviral activities .
Industry
In industry, this compound can be used in the development of new materials, including polymers and advanced composites. Its unique structure allows for the design of materials with specific properties.
Mecanismo De Acción
The mechanism of action of [4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid in biological systems involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can mimic the structure of natural substrates, allowing it to inhibit or activate specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Phenylboronic Acids: Compounds with a phenylboronic acid group are widely used in organic synthesis and medicinal chemistry.
Uniqueness
What sets [4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid apart is the combination of the oxadiazole ring and the boronic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications.
Propiedades
Fórmula molecular |
C11H13BN2O3 |
|---|---|
Peso molecular |
232.05 g/mol |
Nombre IUPAC |
[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O3/c1-2-3-10-13-11(14-17-10)8-4-6-9(7-5-8)12(15)16/h4-7,15-16H,2-3H2,1H3 |
Clave InChI |
HRRAVECJDVDMGY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2=NOC(=N2)CCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl (3aS,4S,6aS)-4-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B11756413.png)

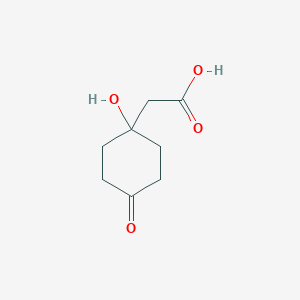

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756433.png)
![7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11756441.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756443.png)
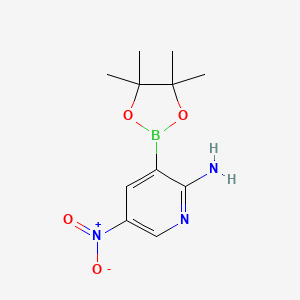
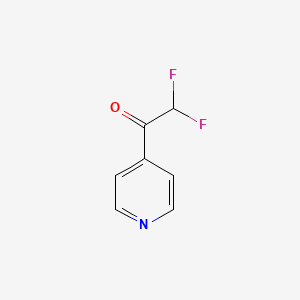
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756454.png)
